molecular formula C54H111O3P B1581276 Trioctadecyl phosphite CAS No. 2082-80-6

Trioctadecyl phosphite

Cat. No.: B1581276
CAS No.: 2082-80-6
M. Wt: 839.4 g/mol
InChI Key: CNUJLMSKURPSHE-UHFFFAOYSA-N
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Description

Trioctadecyl phosphite is an organophosphorus compound with the chemical formula C54H111O3P. It is a phosphite ester, which means it contains a phosphorus atom bonded to three alkoxy groups. This compound is known for its use as a stabilizer in various industrial applications, particularly in the production of plastics and other polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trioctadecyl phosphite can be synthesized through the esterification of phosphorous acid with octadecanol. The reaction typically involves heating phosphorous acid with octadecanol in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include temperatures ranging from 100°C to 150°C and may require several hours to complete .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, phosphorous acid and octadecanol, are mixed in reactors equipped with heating and stirring mechanisms. The reaction mixture is then heated to the desired temperature, and the esterification process is monitored to ensure complete conversion of the reactants to the desired product. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Trioctadecyl phosphite undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trioctadecyl phosphite has several scientific research applications, including:

Mechanism of Action

The mechanism of action of trioctadecyl phosphite involves its ability to act as a stabilizer by scavenging free radicals and preventing oxidative degradation. The phosphorus atom in the compound can interact with free radicals, neutralizing them and preventing them from causing further damage to the material. This stabilizing effect is particularly important in the production of polymers and plastics, where oxidative degradation can lead to a loss of mechanical properties and performance .

Comparison with Similar Compounds

Similar Compounds

  • Tris(nonylphenyl) phosphite
  • Tris(2-ethylhexyl) phosphite
  • Tris(trimethylsilyl) phosphite

Comparison

Trioctadecyl phosphite is unique among similar compounds due to its long alkyl chains, which provide enhanced hydrophobicity and stability. This makes it particularly effective as a stabilizer in hydrophobic environments, such as in the production of certain types of plastics and lubricants.

Properties

IUPAC Name

trioctadecyl phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H111O3P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58(56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-54H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUJLMSKURPSHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOP(OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H111O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883791
Record name Phosphorous acid, trioctadecyl ester
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Molecular Weight

839.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2082-80-6
Record name Tristearyl phosphite
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Record name Phosphorous acid, trioctadecyl ester
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Record name Tristearyl phosphite
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Record name Phosphorous acid, trioctadecyl ester
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Record name Phosphorous acid, trioctadecyl ester
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Record name Trioctadecyl phosphite
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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